molecular formula C19H19NO8 B2685653 Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 881447-73-0

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2685653
CAS No.: 881447-73-0
M. Wt: 389.36
InChI Key: ZUADHXGZCGKBBW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative characterized by a bicyclic core with functional groups that confer unique physicochemical and biological properties. The molecule features:

  • A hydroxymethyl group at position 6, enhancing solubility via hydrogen bonding.
  • An amino group at position 2 and a methyl ester at position 3, which may influence enzymatic interactions and metabolic stability.

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c1-24-12-5-4-9(6-13(12)25-2)14-15(19(23)26-3)18(20)28-16-11(22)7-10(8-21)27-17(14)16/h4-7,14,21H,8,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADHXGZCGKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound belongs to the class of pyranopyran derivatives, characterized by a pyran ring fused with a pyranone structure. The presence of multiple functional groups, including amino and hydroxymethyl groups, enhances its biological reactivity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : The compound exhibited IC50 values in the range of 120–527 nM against several cancer cell lines, indicating potent activity (Table 1) .
Cell LineIC50 (nM)
Liver Cancer (HEPG2)428
Breast Cancer (MCF)580
Gastric Cancer (NUGC)60

The structure-activity relationship (SAR) studies suggest that modifications in the phenyl substituent significantly influence the anticancer potency .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria:

  • Antimicrobial Spectrum : Compounds derived from similar frameworks showed activity against Staphylococcus aureus, Bacillus cereus, E. coli, and Klebsiella pneumoniae .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cellular pathways that regulate cell division and apoptosis.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyranopyran derivatives, researchers found that modifications in the side chains significantly altered the potency against different cancer types. Notably, a derivative with a methoxy group demonstrated selective toxicity towards liver cancer cells .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of similar compounds revealed that those with hydroxymethyl substitutions displayed enhanced activity against pathogenic strains. This underscores the importance of functional group positioning in determining biological effectiveness .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) increase molecular weight and may enhance binding to hydrophobic enzyme pockets .
  • Methoxy groups (as in the target compound) improve solubility compared to halogens but reduce electrophilicity .
  • Carbonitrile analogs exhibit higher reactivity due to the nitrile group, whereas ester derivatives (methyl/ethyl) offer better metabolic stability .

Physicochemical Properties

Data from analogs suggest trends in melting points (Mp) and spectral properties:

Compound Mp (°C) IR Stretching (cm⁻¹) Reference
2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6a) 221–224 3400 (-OH), 2199 (-CN), 1677 (C=O)
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) 232–236 3406 (-OH), 2191 (-CN), 1636 (C=O)
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate N/A Predicted: ~3400 (-OH), ~1700 (ester C=O)

Key Observations :

  • Carbonitrile derivatives show characteristic IR peaks near 2190–2200 cm⁻¹, absent in carboxylate esters .
  • Hydroxymethyl groups consistently exhibit broad -OH stretches near 3400 cm⁻¹ across analogs .
  • Melting points correlate with substituent bulk; chlorinated or benzyloxy-substituted compounds melt at higher temperatures (>230°C) .

Key Observations :

  • Carbonitrile derivatives (e.g., 6b) show superior tyrosinase inhibition due to stronger electron-withdrawing effects, enhancing metal coordination in the enzyme’s active site .
  • Carboxylate esters may exhibit reduced activity compared to carbonitriles but offer improved bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-amino-4-(3,4-dimethoxyphenyl)-substituted pyrano[3,2-b]pyran derivatives?

Methodological Answer: Synthesis typically involves multi-step cyclocondensation reactions. For analogs, Knoevenagel condensation followed by cyclization with substituted benzaldehydes (e.g., 3,4-dimethoxyphenyl derivatives) is common. Key steps include:

  • Use of kojic acid as a starting material for the hydroxymethyl group .
  • Cyclization under acidic or basic conditions to form the pyranopyran core .
  • Characterization via IR (e.g., hydroxyl stretch at ~3336 cm⁻¹, carbonyl at ~1652 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.76–4.13 ppm) .

Q. How is spectroscopic characterization performed for this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups like -NH₂ (~3336 cm⁻¹), -OH (~3320 cm⁻¹), and conjugated carbonyls (~1652 cm⁻¹) .
  • ¹H NMR : Key signals include methoxy groups (δ 3.76–4.13 ppm), hydroxymethyl protons (δ 4.10–4.75 ppm), and aromatic protons (δ 6.6–7.4 ppm) .
  • 13C NMR : Confirm the pyranopyran scaffold (e.g., carbonyl carbons at ~160–180 ppm) and substituents .

Q. What are the primary challenges in purifying this compound?

Methodological Answer: Challenges include:

  • Removing byproducts from cyclization reactions (e.g., column chromatography with silica gel, eluting with ethyl acetate/hexane mixtures) .
  • Stabilizing the hydroxymethyl group during crystallization (e.g., using low-temperature recrystallization in ethanol/water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in analogs with bulky substituents (e.g., 3,4-dimethoxyphenyl)?

Methodological Answer:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Gradual heating (70–80°C) minimizes decomposition of heat-sensitive groups .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., using GROMACS or AMBER) with force fields like CHARMM36 .
  • Docking studies : Software such as AutoDock Vina predicts binding affinities; focus on interactions with hydroxyl/methoxy groups and the pyranopyran core .

Q. How can contradictory biological activity data between analogs (e.g., substituent-dependent efficacy) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) on activity .
  • Experimental validation : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate substituent-specific effects .

Q. What crystallographic techniques confirm the dihydropyrano[3,2-b]pyran scaffold?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C8-O bond ~1.22 Å for the oxo group) .
  • Comparative analysis : Match unit cell parameters with analogs (e.g., 2-chlorophenyl derivatives) to validate structural integrity .

Q. How are substituent variations (e.g., dimethoxy vs. chlorophenyl) evaluated for biological activity?

Methodological Answer:

  • In vitro assays : Test antimicrobial/antioxidant activity (e.g., MIC values against S. aureus; DPPH radical scavenging) .
  • Electron paramagnetic resonance (EPR) : Assess free radical interactions of methoxy/hydroxymethyl groups .

Data Interpretation & Advanced Design

Q. What statistical methods are used to analyze dose-response data for this compound?

Methodological Answer:

  • Non-linear regression : Fit IC₅₀/EC₅₀ curves using software like GraphPad Prism .
  • ANOVA : Compare efficacy across substituent groups (e.g., 3,4-dimethoxy vs. 4-chlorophenyl) .

Q. How can analogs be designed to enhance metabolic stability?

Methodological Answer:

  • Prodrug strategies : Esterify the hydroxymethyl group to reduce rapid glucuronidation .
  • Isosteric replacement : Substitute the methoxy group with trifluoromethoxy to resist demethylation .

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